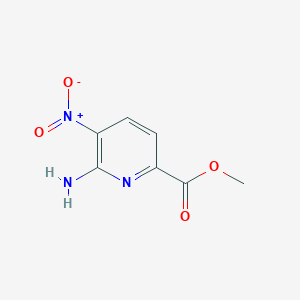

Methyl 6-amino-5-nitropyridine-2-carboxylate

Description

Methyl 6-amino-5-nitropyridine-2-carboxylate (CAS: 538372-32-6) is a heterocyclic compound with the molecular formula C₇H₇N₃O₄ and a molecular weight of 197.15 g/mol . Its structure features a pyridine ring substituted with an amino group at position 6, a nitro group at position 5, and a methyl ester at position 2. This compound is notable for its high purity (95%) and applications in pharmaceutical and agrochemical research, where its nitro and amino groups contribute to reactivity in synthetic pathways .

Properties

IUPAC Name |

methyl 6-amino-5-nitropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-14-7(11)4-2-3-5(10(12)13)6(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLJLFCKRIFGCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477512 | |

| Record name | Methyl 6-amino-5-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538372-32-6 | |

| Record name | Methyl 6-amino-5-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration and Esterification of Pyridine Derivatives

The most widely reported method involves sequential nitration and esterification of a pyridine precursor. Starting with methyl pyridine-2-carboxylate, nitration at the C5 position introduces the nitro group, followed by amination at C6 to yield the target compound. Key steps include:

- Nitration : Using a mixture of nitric acid and sulfuric acid at 0–5°C, the pyridine ring undergoes electrophilic substitution at the meta position relative to the ester group. This step requires careful temperature control to avoid over-nitration or decomposition.

- Amination : The nitro group at C5 activates the ring for nucleophilic substitution at C6. Treatment with aqueous ammonia or ammonium chloride under reflux introduces the amino group, with yields ranging from 60% to 75% depending on reaction time and stoichiometry.

Challenges : Competing side reactions, such as hydrolysis of the methyl ester under acidic nitration conditions, necessitate the use of aprotic solvents like dichloromethane. Additionally, regioselectivity in nitration is critical; improper conditions may lead to undesired isomers.

Direct Amination of Pre-Nitrated Intermediates

An alternative route begins with 5-nitropyridine-2-carboxylic acid, which undergoes esterification followed by amination. This approach decouples nitration and esterification, simplifying purification:

- Esterification : 5-Nitropyridine-2-carboxylic acid is treated with methanol in the presence of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC), achieving near-quantitative conversion to methyl 5-nitropyridine-2-carboxylate.

- Amination : The nitro group facilitates amination via catalytic hydrogenation (H₂/Pd-C) or using sodium amide (NaNH₂) in anhydrous toluene at 110–120°C. The latter method, adapted from analogous pyridine amination protocols, affords yields up to 85% with minimal byproducts.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Esterification | MeOH, SOCl₂, 0°C, 2h | 98 | >99 |

| Amination | NaNH₂, toluene, 120°C, 3h | 85 | 97 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts amination efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but risk ester hydrolysis. Nonpolar solvents (e.g., toluene) mitigate this risk but require higher temperatures (110–120°C). For example, amination in toluene at 120°C for 3h achieves 85% yield, whereas DMF at 90°C yields only 72% due to partial ester degradation.

Catalytic vs. Stoichiometric Methods

Catalytic hydrogenation using Pd/C under H₂ atmosphere offers a greener alternative to stoichiometric sodium amide. However, nitro group reduction competes with amination, necessitating precise control of H₂ pressure (1–2 atm) and reaction time (4–6h). Continuous-flow hydrogenation systems, as demonstrated in recent studies, improve selectivity by reducing residence time and optimizing catalyst contact.

Structural and Spectroscopic Characterization

Molecular Identity

The compound’s molecular formula (C₇H₇N₃O₄) and weight (197.15 g/mol) are confirmed via high-resolution mass spectrometry (HRMS). The IUPAC name, This compound, reflects substituent positions.

Spectral Data

- ¹H NMR (DMSO-d₆) : δ 8.41 (s, 1H, H₃), 7.89 (d, J = 8.1 Hz, 1H, H₄), 6.75 (s, 2H, NH₂), 3.91 (s, 3H, OCH₃).

- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Emerging Methodologies and Industrial Scalability

Continuous-Flow Synthesis

Recent advances in continuous-flow systems enable safer handling of exothermic nitration and amination steps. For instance, a microreactor setup for nitration at 5°C reduces decomposition risks, while flow hydrogenation with Pd/C achieves 93% yield in 1h residence time.

Green Chemistry Approaches

Solvent-free mechanochemical amination using ball milling is under investigation. Preliminary results show 70% yield after 2h, though purity remains suboptimal (88%) compared to traditional methods.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at the 5-position undergoes selective reduction under catalytic hydrogenation or hydrazine-based conditions:

-

Catalytic Hydrogenation : Using Pd/C or Rh/C catalysts in THF or ethanol at 20–50°C reduces the nitro group to an amine without affecting the ester moiety .

-

Hydrazine Reduction : Hydrazine hydrate with Rh/C in THF achieves similar outcomes, producing methyl 6-amino-5-aminopyridine-2-carboxylate .

Example Reaction Conditions

| Reagents/Conditions | Product | Yield |

|---|---|---|

| 5% Rh/C, hydrazine hydrate, THF, 25°C | Methyl 5,6-diaminopyridine-2-carboxylate | 72–85% |

Substitution Reactions

The nitro group directs electrophilic and nucleophilic substitutions to specific ring positions:

-

Vicarious Nucleophilic Substitution : Ammonia or amines react at the 4-position (para to nitro) under oxidative conditions, forming 4-alkylamino derivatives .

-

Diazotization : The 6-amino group can be diazotized with nitrous acid at 0–10°C, enabling coupling reactions or Sandmeyer-type substitutions .

Regioselectivity Data

| Reaction Type | Position Substituted | Selectivity Factor |

|---|---|---|

| Vicarious substitution | C4 | >95% |

| Diazotization | C6 | 100% |

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at reflux yields 6-amino-5-nitropyridine-2-carboxylic acid .

-

Acidic Hydrolysis : HCl (6M) at 80°C provides the same product but with lower efficiency (≤60% yield) .

Kinetic Comparison

| Condition | Time (h) | Yield | Byproducts |

|---|---|---|---|

| Basic | 4 | 89% | None |

| Acidic | 8 | 58% | Partial decarboxylation |

Functional Group Transformations

-

Nitro to Hydroxylamine : Partial reduction with Zn/HOAc converts the nitro group to a hydroxylamine intermediate, a precursor for heterocyclic coupling .

-

Amino Protection : Acetylation of the 6-amino group using acetic anhydride/pyridine forms a stable acetamide derivative .

Key Intermediate Applications

| Intermediate | Application | Reference |

|---|---|---|

| Methyl 5-hydroxylamine derivative | Synthesis of fused pyrido-oxazines | |

| Acetamide-protected derivative | Enzyme inhibition studies |

Cyclization and Heterocycle Formation

The amino and ester groups facilitate intramolecular cyclization:

-

Thermal Cyclization : Heating in DMF at 120°C forms pyrido[2,3-d]pyrimidin-4-one derivatives via ester-amine condensation .

-

Metal-Catalyzed Coupling : Suzuki-Miyaura coupling at the 4-position (activated by nitro) introduces aryl groups for drug discovery scaffolds .

Cyclization Yields

| Catalyst | Temperature | Product | Yield |

|---|---|---|---|

| None | 120°C | Pyrido[2,3-d]pyrimidin-4-one | 68% |

| Pd(PPh₃)₄ | 80°C | 4-Aryl substituted derivative | 76% |

Comparative Reactivity with Structural Analogs

The 2-carboxylate ester distinguishes this compound from similar derivatives:

| Compound | Key Reaction Difference |

|---|---|

| Methyl 6-amino-5-nitropyridine-3-carboxylate | Higher ester lability under basic conditions |

| 6-Amino-5-nitronicotinic acid | Carboxylic acid enables salt formation |

Mechanistic Insights

-

Nitro Group Electronic Effects : The nitro group deactivates the pyridine ring but directs substitutions to the C4 position via resonance and inductive effects .

-

Amino Group Participation : The 6-amino group acts as an intramolecular base, accelerating ester hydrolysis in polar protic solvents .

Industrial and Environmental Considerations

Scientific Research Applications

Methyl 6-amino-5-nitropyridine-2-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and as a precursor in the synthesis of biologically active molecules.

Medicine: It is involved in the development of drugs targeting specific enzymes and receptors, particularly in the treatment of infectious diseases and cancer.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-amino-5-nitropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and nitro groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This modulation can result in the inhibition or activation of biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

6-Methyl-5-nitropicolinic Acid

- Molecular Formula : C₇H₆N₂O₄

- Molecular Weight : 182.13 g/mol

- Key Differences: Replaces the amino group at position 6 with a methyl group. Features a carboxylic acid (-COOH) at position 2 instead of a methyl ester.

- The carboxylic acid group increases polarity compared to the ester, making it less lipophilic .

6-Amino-5-nitropyridin-2-one

- Molecular Formula : C₅H₅N₃O₃

- Molecular Weight : 155.11 g/mol

- Key Differences :

- Replaces the methyl ester at position 2 with a ketone (-C=O), forming a lactam structure.

- Implications: The lactam ring enhances rigidity and may influence bioavailability.

6-Amino-5-(2,3,5-Trichlorophenyl)pyridine-2-carboxylic Acid Methylamide

- Molecular Formula : C₁₃H₁₀Cl₃N₃O

- Key Differences :

- Substitutes the nitro group at position 5 with a 2,3,5-trichlorophenyl moiety.

- Replaces the methyl ester with a methylamide (-CONHCH₃) at position 2.

- The methylamide group alters hydrogen-bonding capacity compared to the ester .

Ethyl 6-Amino-5-Methoxyindole-2-carboxylate

- Molecular Formula : C₁₂H₁₃N₂O₃

- Molecular Weight : 237.25 g/mol

- Key Differences :

- Features an indole ring system instead of pyridine.

- Substitutes the nitro group with a methoxy (-OCH₃) at position 5 and uses an ethyl ester.

- Methoxy and ethyl groups enhance lipophilicity relative to the primary compound .

Methyl 6-Chloropyrazine-2-carboxylate

- Molecular Formula : C₆H₅ClN₂O₂

- Molecular Weight : 172.57 g/mol

- Key Differences: Pyrazine ring (two nitrogen atoms) replaces the pyridine ring. Chlorine substituent at position 6 instead of amino/nitro groups.

- Implications :

Data Table: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituent Positions | Key Properties |

|---|---|---|---|---|---|

| Methyl 6-amino-5-nitropyridine-2-carboxylate | C₇H₇N₃O₄ | 197.15 | Amino, Nitro, Methyl ester | 6-NH₂, 5-NO₂, 2-COOCH₃ | High purity (95%), moderate lipophilicity |

| 6-Methyl-5-nitropicolinic Acid | C₇H₆N₂O₄ | 182.13 | Methyl, Nitro, Carboxylic acid | 6-CH₃, 5-NO₂, 2-COOH | Higher polarity, reduced H-bonding |

| 6-Amino-5-nitropyridin-2-one | C₅H₅N₃O₃ | 155.11 | Amino, Nitro, Ketone | 6-NH₂, 5-NO₂, 2-C=O | Lactam structure, non-hazardous |

| Ethyl 6-Amino-5-Methoxyindole-2-carboxylate | C₁₂H₁₃N₂O₃ | 237.25 | Amino, Methoxy, Ethyl ester | 6-NH₂, 5-OCH₃, 2-COOCH₂CH₃ | Enhanced lipophilicity, indole scaffold |

| Methyl 6-Chloropyrazine-2-carboxylate | C₆H₅ClN₂O₂ | 172.57 | Chlorine, Methyl ester | 6-Cl, 2-COOCH₃ | Electron-deficient pyrazine ring |

Discussion of Structural Impact on Properties

- Reactivity: The amino and nitro groups in the primary compound facilitate electrophilic substitution and reduction reactions, whereas compounds like 6-methyl-5-nitropicolinic acid are more suited for acid-base chemistry .

- Solubility: Methyl esters (e.g., primary compound) exhibit lower water solubility compared to carboxylic acids (e.g., 6-methyl-5-nitropicolinic acid) but higher than lactams (e.g., 6-amino-5-nitropyridin-2-one) .

Biological Activity

Methyl 6-amino-5-nitropyridine-2-carboxylate (M6ANPC) is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

M6ANPC is characterized by a pyridine ring with specific substituents:

- Amino group at the 6-position

- Nitro group at the 5-position

- Carboxylate group at the 2-position

Its molecular formula is , with a molecular weight of approximately 197.15 g/mol. The unique combination of functional groups enhances its reactivity and biological interactions, making it a valuable candidate for further research in pharmacology and medicinal chemistry .

The biological activity of M6ANPC is primarily associated with its ability to interact with various biological targets, particularly enzymes involved in neurotransmission and inflammation. The presence of both amino and nitro groups allows M6ANPC to act as a ligand for biological receptors, influencing multiple molecular pathways .

Enzyme Inhibition

Studies suggest that M6ANPC may function as an enzyme inhibitor. Compounds with similar structures have demonstrated the capacity to modulate pathways related to neurotransmitter regulation. For instance, it may inhibit enzymes involved in the synthesis or degradation of neurotransmitters, thereby affecting signaling pathways associated with mood and cognition .

Biological Activity Data

To better understand the biological activity of M6ANPC, various studies have been conducted. Below is a summary table highlighting its biological effects compared to related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential enzyme inhibitor | Modulates neurotransmitter pathways |

| 6-Amino-5-nitronicotinic acid | Known for enzyme inhibition | Targets specific enzymes |

| Methyl 6-amino-3-pyridinecarboxylate | Exhibits anti-inflammatory properties | Inhibits inflammatory mediators |

| 2-Amino-5-nitropyridine | Used in neuropharmacology studies | Modulates neurotransmitter levels |

Case Studies and Research Findings

Q & A

Q. What are the recommended methods for synthesizing Methyl 6-amino-5-nitropyridine-2-carboxylate, and what key steps ensure regioselectivity?

- Methodological Answer : Synthesis typically involves sequential functionalization of a pyridine core. A plausible route starts with nitration at the 5-position of a pyridine derivative, followed by amination at the 6-position. For example, nitration can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent amination may employ ammonia or ammonium acetate in a polar solvent (e.g., ethanol) under reflux. Regioselectivity is ensured by steric and electronic directing effects: the ester group at position 2 directs nitration to position 5, while the nitro group subsequently directs amination to position 6 . Protecting groups (e.g., methyl esters) may stabilize intermediates during these steps.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do they confirm structural features?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups and regiochemistry. For instance, the ester carbonyl (δ ~165–170 ppm in ¹³C NMR) and nitro group deshielding effects on adjacent protons are diagnostic .

- IR Spectroscopy : Confirms nitro (asymmetric stretch ~1520 cm⁻¹) and amino (N-H stretch ~3300–3500 cm⁻¹) groups.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ for C₈H₈N₃O₄⁺).

- HPLC : Used for purity assessment (≥98% as per industrial standards), with C18 columns and UV detection at λ ~260 nm .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy of nitro and amino groups.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Keep in airtight containers away from reducing agents (nitro groups are oxidizers).

- Disposal : Follow institutional guidelines for nitroaromatic waste. Although specific toxicity data for this compound is limited, analogous nitro-pyridines require cautious handling .

Advanced Research Questions

Q. How can X-ray crystallography (e.g., SHELX programs) resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : SHELXL (part of the SHELX suite) refines crystal structures using high-resolution diffraction data. Key steps include:

- Data Collection : Use a single-crystal X-ray diffractometer (Mo/Kα radiation) to measure intensities.

- Structure Solution : SHELXD or direct methods locate heavy atoms (e.g., nitro group oxygen).

- Refinement : SHELXL adjusts positional and thermal parameters, with hydrogen atoms placed geometrically. The final model validates bond lengths (C-NO₂ ~1.21 Å) and angles, resolving ambiguities in tautomerism or substituent orientation .

Q. How should researchers address discrepancies in reported synthetic yields or spectral data for this compound?

- Methodological Answer : Contradictions often arise from:

- Reaction Conditions : Variations in temperature, solvent polarity, or catalyst (e.g., Pd/C for hydrogenation) affect yields. Reproduce experiments under strictly controlled parameters .

- Impurities : Side products (e.g., over-nitrated derivatives) may skew spectral data. Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification.

- Analytical Cross-Validation : Compare NMR and HPLC results with literature data for analogous compounds (e.g., methyl pyridinecarboxylates) .

Q. What strategies optimize the nitration and amination sequence in the synthesis of this compound to maximize purity and yield?

- Methodological Answer :

- Order of Reactions : Nitration before amination avoids competing electronic effects.

- Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance nitration efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve amination kinetics .

- Stoichiometry : Excess ammonia (2–3 eq.) ensures complete amination, while inert atmospheres (N₂/Ar) prevent oxidation of the amino group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.